molecular formula C9H14Cl2N2O2 B2803635 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride CAS No. 2460750-93-8

7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride

Cat. No.: B2803635
CAS No.: 2460750-93-8
M. Wt: 253.12
InChI Key: OUISNYSVRBUCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂N₂O₂. It is a derivative of tetrahydropyrido[1,2-a]pyrazin-8-one, featuring a methoxy group at the 7th position and dihydrochloride as the counter ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, followed by methoxylation and subsequent acidification to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in biological studies to understand cellular processes or as a potential inhibitor in biochemical assays.

  • Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and materials science.

Comparison with Similar Compounds

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP)

  • 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride is unique due to its specific structural features, such as the methoxy group and the dihydrochloride counter ion. These features may confer distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9-6-11-3-2-10-5-7(11)4-8(9)12;;/h4,6,10H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUISNYSVRBUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2CCNCC2=CC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.